N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidin-1-yl core, which is known for its biological activity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-33-17-8-5-15(6-9-17)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-16(25)7-10-20(19)34-2/h3-12H,13-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALELOYSGUUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The final step involves the acylation of the core with N-(5-chloro-2-methoxyphenyl)acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-sulfamoylphenyl)ethyl benzamide
- N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)propanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide stands out due to its unique pyrido[2,3-d]pyrimidin-1-yl core, which imparts distinct biological activity and potential therapeutic applications. This core structure differentiates it from other similar compounds, making it a valuable target for further research and development.
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step reactions starting with the formation of the pyrido[2,3-d]pyrimidine core, followed by functionalization with a 4-methoxybenzyl group and subsequent coupling to the N-(5-chloro-2-methoxyphenyl)acetamide moiety. Critical steps include cyclization under reflux conditions (e.g., in DMF at 80–100°C) and purification via column chromatography. Characterization relies on 1H/13C NMR to confirm aromatic proton environments and carbonyl groups, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify amide and pyrimidine-dione stretches .
Q. Which spectroscopic techniques are essential to confirm structural integrity?
- 1H NMR : Resolves substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the 6.8–7.6 ppm range).
- 13C NMR : Confirms carbonyl signals (e.g., pyrimidine-dione carbons at ~160–170 ppm).
- IR : Detects C=O stretches (~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- LC-MS : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
Q. What preliminary biological screening assays are recommended?
Start with enzyme inhibition assays (e.g., kinases or proteases) due to the pyrido-pyrimidine core’s known role in targeting ATP-binding pockets. Use cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Include controls for solubility (DMSO vehicle) and compare to structurally related compounds .
Advanced Research Questions
Q. How can reaction yield and purity be optimized during synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance intermediate solubility.
- Catalysts : Employ Pd-based catalysts for coupling reactions or piperidine for cyclization steps.
- Temperature control : Maintain reflux conditions (±2°C) to avoid side reactions.
- Purification : Combine column chromatography with recrystallization (e.g., ethanol/water) for >98% purity .
Q. How to resolve contradictions in reported biological activity data?
- Validate assay conditions : Ensure consistent cell lines, incubation times, and compound concentrations.
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Mechanistic studies : Perform competitive binding assays or gene expression profiling to confirm target engagement .
Q. What computational strategies predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Train models on analogs (e.g., pyrido-pyrimidines with chloro/methoxy substituents) to predict IC50 values .
Q. What strategies enhance selectivity in enzyme inhibition studies?
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro) to the 4-methoxybenzyl moiety to alter steric/electronic profiles.
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target effects.
- Cocrystallization : Solve X-ray structures of the compound bound to enzymes to guide rational design .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or thieno[2,3-d]pyrimidine cores.
- Substituent variation : Test chloro, fluoro, or methyl groups at the 5-position of the phenyl ring.
- Bioassay profiling : Evaluate analogs in enzyme inhibition, cytotoxicity, and ADMET (e.g., microsomal stability) assays .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reaction Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| 1 | Pyrido-pyrimidine core | DMF, 100°C, 12 h | 65–70 | |
| 2 | 4-Methoxybenzyl functionalization | K2CO3, acetonitrile, 60°C | 58–62 | |
| 3 | Acetamide coupling | EDCI, DCM, RT | 72–75 |
Q. Table 2: Comparative Biological Activities of Structural Analogs
| Compound | Core Structure | Substituents | IC50 (μM) EGFR | Ref. |
|---|---|---|---|---|
| A | Pyrido-pyrimidine | 5-Chloro, 4-methoxy | 0.12 | |
| B | Thieno-pyrimidine | 4-Fluoro | 0.45 | |
| C | Pyrazolo-pyrimidine | 3-Methyl | 1.20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
